4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzodioxole ring, a morpholine group, and a pyrrolone core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring and morpholine group
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and N-bromosuccinimide for bromination . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antidiabetic, and antioxidant properties
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one .
- 2-[(2H-1,3-benzodioxole-5-carbonyl)amino]phenyl 4-fluorobenzene-1-sulfonate .
- N-(2-Carbamoylphenyl)-6-nitroso-1,3-benzodioxole-5-carboxamide .
Uniqueness
What sets 4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H26N2O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H26N2O6/c28-23(18-7-8-19-20(15-18)33-16-32-19)21-22(17-5-2-1-3-6-17)27(25(30)24(21)29)10-4-9-26-11-13-31-14-12-26/h1-3,5-8,15,22,28H,4,9-14,16H2/b23-21+ |
InChI Key |
YDJHIXCTVPXJQQ-XTQSDGFTSA-N |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C2=O)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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